Paeoniflorigenone

Description

Properties

IUPAC Name |

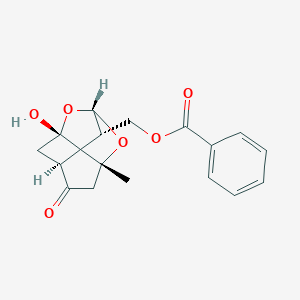

[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANPEMKDTXIFRE-GMKCAIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001249 | |

| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80454-42-8 | |

| Record name | Paeoniflorigenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Paeoniflorigenone: A Technical Guide for Researchers

Paeoniflorigenone, a monoterpene of significant interest in pharmacological research, originates from both natural and synthetic sources. This guide provides an in-depth exploration of its natural occurrence, biosynthetic pathway, extraction protocols, and chemical synthesis, tailored for researchers, scientists, and drug development professionals.

Natural Source and Abundance

This compound is a naturally occurring bioactive compound predominantly found in the root bark of plants belonging to the Paeonia genus.[1][2] It is specifically recognized as the aglycone of paeoniflorin, a more abundant monoterpene glycoside in these plants.[3] The primary botanical source for the isolation of this compound is Paeonia suffruticosa (Moutan Cortex).[1] It has also been identified in Paeonia lactiflora. While paeoniflorin is a major constituent of these plants, this compound is present in smaller quantities.

Quantitative data on the concentration of this compound in its natural sources is not extensively reported in the available literature. However, studies on the related and more abundant compound, paeoniflorin, can provide some context.

| Compound | Plant Source | Plant Part | Reported Content |

| Paeoniflorin | Paeonia lactiflora | Roots | 0.09% to 10.72% of dry weight |

| Paeoniflorin | Paeonia ostii | Leaves | Higher content in earlier developmental stages |

Table 1: Reported content of Paeoniflorin in various Paeonia species. The content of this compound is expected to be significantly lower.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-studied pathway of its glycoside precursor, paeoniflorin. The formation of the core monoterpene skeleton occurs through the convergence of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which are fundamental processes in plant secondary metabolism.

Formation of the Monoterpene Skeleton

The initial steps of the biosynthesis involve the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the MVA pathway in the cytosol and the MEP pathway in the plastids. IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.

Cyclization and Formation of Paeoniflorin

The GPP molecule undergoes a series of cyclization and modification reactions to form the characteristic pinane monoterpene skeleton of paeoniflorin. While the entire pathway has not been fully elucidated, key enzymatic steps have been proposed. The final steps involve glycosylation and benzoylation to yield paeoniflorin.

Conversion of Paeoniflorin to this compound

This compound is the aglycone of paeoniflorin, meaning it is formed by the removal of the glucose molecule from paeoniflorin. While this conversion is a straightforward deglycosylation reaction, the specific endogenous enzymes responsible for this process within the Paeonia plant have not been definitively identified in the reviewed literature. However, research on the metabolism of paeoniflorin in rats has shown that gut microbiota can hydrolyze paeoniflorin to this compound, demonstrating the biological feasibility of this transformation.[3] This suggests that β-glucosidases or similar hydrolytic enzymes are likely involved in this final step of this compound biosynthesis in the plant.

Experimental Protocols

Extraction and Isolation of this compound from Paeonia suffruticosa

The following is a generalized protocol for the extraction and isolation of this compound based on reported methodologies.[1]

Materials:

-

Dried root bark of Paeonia suffruticosa

-

95% Ethanol

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

RP-18 silica gel

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Extraction:

-

Grind the dried root bark of Paeonia suffruticosa to a fine powder.

-

Macerate the powder in 95% ethanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with ethyl acetate.

-

Separate the ethyl acetate fraction and dry it over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate fraction to yield a crude this compound-enriched extract.

-

-

Chromatographic Purification:

-

Subject the crude ethyl acetate extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

For final purification, employ reverse-phase (RP-18) column chromatography with a methanol-water gradient.

-

-

Identification and Quantification:

-

Identify the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

-

Chemical Synthesis of this compound

A key publication outlines a synthetic route to (±)-Paeoniflorigenin (a likely synonym or precursor in this context) and paeoniflorin. The synthesis involves several complex organic reactions to build the intricate ring system and introduce the necessary functional groups. Researchers interested in the chemical synthesis of this compound should refer to the primary literature on the total synthesis of paeoniflorin and its aglycone for detailed reaction schemes and conditions.

Conclusion

This compound is a monoterpene with a natural origin in the Paeonia genus, arising from the deglycosylation of the more abundant paeoniflorin. Its biosynthesis follows the established pathways for monoterpene formation in plants. While the specific enzymes for the final conversion step in planta require further investigation, the overall pathway is reasonably understood. Extraction and isolation from its natural source, Paeonia suffruticosa, can be achieved through standard phytochemical techniques. Furthermore, the successful total synthesis of this compound provides an alternative source for this valuable compound for research and drug development purposes. This guide provides a foundational understanding of the origin of this compound, offering a starting point for further in-depth investigation.

References

Paeoniflorigenone Signaling Pathways in Apoptosis: A Technical Guide for Researchers

Abstract

Paeoniflorigenone (PFG) is a monoterpene isolated from the root of Moutan Cortex (Paeonia suffruticosa) that has demonstrated significant antiproliferative and pro-apoptotic activities selectively in cancer cells. Emerging evidence indicates that PFG's mechanism of action involves the induction of caspase-dependent apoptosis through the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the known signaling cascades influenced by PFG, with a focus on the intrinsic apoptotic pathway and the PI3K/Akt/mTOR survival pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing PFG-induced apoptosis, and visualizes the molecular pathways using standardized diagrams to support further research and drug development efforts.

Core Apoptotic Mechanism of this compound

This compound selectively induces cytotoxicity and apoptosis in a range of cancer cell lines while showing less activity towards normal cells.[1] The primary mechanism of PFG-induced cell death is caspase-dependent apoptosis.[2][3] Studies have shown that the apoptotic effects of PFG can be reversed by the pan-caspase inhibitor Z-VAD-FMK, confirming that the activation of the caspase cascade is essential for its activity.[1][2][4] The two primary apoptotic pathways, the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways, converge on the activation of executioner caspases like caspase-3.[1] PFG has been shown to significantly increase the activity of caspase-3 in tumor cells, marking it as a key executioner in its mechanism of action.[1]

Key Signaling Pathways Modulated by this compound

The Intrinsic (Mitochondrial) Apoptotic Pathway

While direct studies on PFG's modulation of the Bcl-2 family are emerging, research on the structurally similar compound paeoniflorin (PF) provides strong indicative evidence for the involvement of the intrinsic pathway. This pathway is regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.

Upon receiving an apoptotic stimulus, pro-apoptotic members like Bax translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, a complex that activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. PFG's confirmed role in activating caspase-3 strongly suggests the involvement of this upstream mitochondrial cascade.[1]

Inactivation of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Recent studies have demonstrated that PFG exerts its anticancer effects by inactivating this pathway.[4] By inhibiting key kinases such as PI3K and Akt, PFG effectively shuts down downstream signaling to mTOR and its effector p70S6K.[4] This inactivation blocks pro-survival signals, thereby sensitizing cancer cells to apoptosis. The inhibition of this pathway represents a crucial aspect of PFG's selective anticancer activity.

Quantitative Data on this compound's Efficacy

The antiproliferative activity of PFG has been quantified across numerous cancer cell lines. The GI50 (the concentration for 50% growth inhibition) provides a benchmark for its efficacy.

| Cell Line | Cancer Type | GI50 Value (µM) | Reference |

| Average (39 lines) | Various | 14.1 | [1] |

| SK-OV-3 | Ovarian Adenocarcinoma | 2.24 | [1] |

| PU-145 | Prostate Cancer | 4.68 | [1] |

| ACHM | Renal Adenocarcinoma | 4.79 | [1] |

Table 1: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines.

Experimental Protocols

Reproducible and standardized methods are critical for evaluating the apoptotic effects of PFG. Below are detailed protocols for key assays.

General Experimental Workflow

The investigation of PFG-induced apoptosis typically follows a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment : Treat cells with various concentrations of PFG and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation : Culture and treat cells with PFG as described above. Harvest both adherent and floating cells.

-

Washing : Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis signaling (e.g., Caspase-3, Bcl-2, Bax, p-Akt).

-

Protein Extraction : Treat cells with PFG, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE : Separate the protein samples on a polyacrylamide gel via electrophoresis.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-Bax, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound is a promising natural compound that selectively induces apoptosis in cancer cells through a caspase-3-dependent mechanism.[1][4] Its ability to inactivate the pro-survival PI3K/Akt/mTOR pathway highlights a key aspect of its anticancer potential.[4] While the precise interactions with upstream regulators of the intrinsic apoptotic pathway, such as the Bcl-2 family proteins, are still under investigation, the available evidence strongly points to their involvement.

Future research should focus on:

-

Elucidating the direct molecular targets of PFG.

-

Confirming the modulation of Bcl-2 family proteins (Bax, Bcl-2) in response to PFG treatment.

-

Investigating the potential involvement of other signaling pathways, such as the MAPK and NF-κB pathways, as suggested by studies on related compounds.

-

Evaluating the in vivo efficacy and safety of PFG in preclinical cancer models.

A comprehensive understanding of these mechanisms will be crucial for the clinical development of this compound as a novel targeted therapy for cancer.

References

The Antiproliferative Potential of Paeoniflorigenone: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Bioactive Compound from Moutan Cortex

Paeoniflorigenone (PFG), a monoterpene isolated from Moutan Cortex, the root bark of Paeonia suffruticosa, has emerged as a compound of significant interest in oncology research.[1][2][3] Accumulating evidence demonstrates its selective antiproliferative and pro-apoptotic activities in various cancer cell lines, suggesting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on its quantitative data, experimental methodologies, and underlying molecular mechanisms.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effect of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in ovarian cancer cell lines. While the antiproliferative effects on other cancer cell lines such as promyelocytic leukemia HL-60, cervical cancer HeLa, and T-cell leukemia Jurkat cells have been qualitatively described, specific IC50 values are not consistently reported in the available literature.

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |

| SKOV3 | Ovarian Cancer | 10.79 | 24 hours | [4] |

| A2780 | Ovarian Cancer | 3.845 | 24 hours | [4] |

Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines. [4]

Experimental Protocols

The investigation of this compound's antiproliferative activity has employed a range of standard and advanced cell biology techniques. Below are detailed methodologies for the key experiments cited in the literature.

Isolation of this compound from Moutan Cortex

A detailed protocol for the extraction and purification of this compound is crucial for obtaining a pure compound for experimental use.

-

Extraction: The dried root of Moutan Cortex (Paeonia suffruticosa) is ground into a fine powder and extracted with 70% (v/v) ethanol using ultrasonication. The resulting ethanolic extract is then concentrated under vacuum.

-

Partitioning: The concentrated extract is suspended in water and successively partitioned with cyclohexane and ethyl acetate to remove nonpolar and moderately polar impurities.

-

Chromatography: The remaining methanolic layer is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol to separate the different components. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cell Viability and Proliferation Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 4 x 10^3 cells/well and incubated overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

Trypan Blue Dye Exclusion Assay: This assay distinguishes viable from non-viable cells.

-

Cell Treatment: Cells are treated with this compound for a specified duration.

-

Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

Apoptosis Assays

Hoechst 33342/Propidium Iodide (PI) Double Staining: This fluorescence microscopy-based assay identifies apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for 24 hours.

-

Staining: Cells are washed with PBS and stained with a solution containing Hoechst 33342 and PI for 30 minutes according to the manufacturer's protocol.

-

Microscopy: Stained cells are visualized and photographed using a fluorescence microscope with appropriate filters. Live cells show faint blue fluorescence, early apoptotic cells exhibit bright blue condensed or fragmented nuclei, late apoptotic cells show both blue and red fluorescence, and necrotic cells display red fluorescence.

DNA Ladder Analysis: This technique detects the characteristic fragmentation of DNA that occurs during apoptosis.

-

Cell Treatment: Cells are incubated with various concentrations of this compound for 72 hours.

-

DNA Extraction: Genomic DNA is extracted from the cells using a DNA isolation kit.

-

Agarose Gel Electrophoresis: The extracted DNA is run on a 1.5% agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A "ladder" pattern of DNA fragments indicates apoptosis.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry: This method quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Fixation: Cells treated with this compound are harvested and fixed in cold 70% ethanol overnight at -20°C.

-

RNase Treatment: The fixed cells are washed with PBS and treated with RNase A (100 µg/mL) to remove RNA.

-

PI Staining: Cells are stained with a solution containing propidium iodide (50 µg/mL).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Molecular Mechanisms

This compound exerts its antiproliferative effects through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest.

Induction of Apoptosis via Caspase-3 Activation

A primary mechanism of this compound-induced cell death is the activation of the caspase cascade, a crucial component of the apoptotic machinery.[1][3] Studies have shown that the cytotoxic effects of PFG can be reversed by the addition of a pan-caspase inhibitor, Z-VAD-FMK, indicating a caspase-dependent mechanism.[1][3] Specifically, this compound treatment leads to the activation of caspase-3, a key executioner caspase responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced caspase-3 activation pathway.

Inhibition of the MUC1/Wnt/β-catenin Signaling Pathway

In ovarian cancer cells, this compound has been shown to inhibit metastasis by targeting the MUC1/Wnt/β-catenin pathway.[4] Mucin 1 (MUC1) is a transmembrane protein that is often overexpressed in cancer and is associated with tumor progression and metastasis. PFG has been found to inhibit the promoter activity of MUC1, leading to a decrease in its expression. This downregulation of MUC1, in turn, blocks the Wnt/β-catenin signaling cascade, a pathway crucial for cell proliferation, migration, and invasion. The inhibition of this pathway leads to a reduction in the expression of downstream target genes involved in epithelial-mesenchymal transition (EMT), thereby suppressing the metastatic potential of cancer cells.

Caption: this compound's inhibition of the MUC1/Wnt/β-catenin pathway.

Experimental Workflow for Assessing Antiproliferative Activity

The overall workflow for investigating the antiproliferative activity of this compound involves a series of interconnected experiments, from initial screening to mechanistic studies.

Caption: Experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a natural compound derived from Moutan Cortex, demonstrates significant and selective antiproliferative activity against various cancer cell lines. Its mechanisms of action, involving the induction of apoptosis through caspase-3 activation and the inhibition of the MUC1/Wnt/β-catenin signaling pathway, highlight its potential as a lead compound for the development of novel anticancer therapies.

Future research should focus on several key areas. A broader screening of this compound against a more extensive panel of cancer cell lines is necessary to fully delineate its spectrum of activity and to obtain a comprehensive set of IC50 values. In vivo studies in animal models are essential to validate the in vitro findings and to assess the compound's efficacy, pharmacokinetics, and safety profile. Furthermore, a deeper investigation into the upstream regulators and downstream effectors of the signaling pathways modulated by this compound will provide a more complete understanding of its molecular mechanisms and may reveal additional therapeutic targets. The development of potent and specific derivatives of this compound could also lead to improved pharmacological properties and enhanced therapeutic efficacy. Continued exploration of this promising natural product holds the potential to contribute to the development of new and effective cancer treatments.

References

Paeoniflorigenone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorigenone, a monoterpene with a distinctive cage-like pinane skeleton, has emerged as a compound of significant interest in phytochemical and pharmacological research.[1][2] Isolated from various species of the genus Paeonia, this natural product has demonstrated a range of biological activities, including potent anti-tumor effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its known signaling pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Paeonia, which encompasses approximately 33 species distributed across Asia, Europe, and Western North America.[1] The roots and root bark of these plants are the most common sources of this bioactive compound.

Key plant sources include:

-

Paeonia suffruticosa (Moutan Cortex): The root bark of this species is a well-documented and significant source of this compound.[1][3] It is a prominent component in traditional Chinese medicine.

-

Paeonia lactiflora (White Peony Root): The roots of this herbaceous peony are another major source from which this compound has been isolated.[4]

-

Paeonia peregrina [1]

-

Paeonia albiflora [1]

-

Paeonia clusii [2]

-

Paeonia rockii

-

Paeonia ostii

The concentration of this compound can vary between different Paeonia species and even within different parts of the same plant.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound is dependent on the plant species, the specific part of the plant used, and the extraction method employed. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the quantitative determination of this compound in plant extracts.

| Plant Species | Plant Part | This compound Content (% w/w of extract) | Reference |

| Paeonia rockii | Roots | 15.1% | [5] |

| Paeonia ostii | Roots | 15.1% | [5] |

| Paeonia lactiflora | Roots | Not explicitly quantified, but present | [5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and purification.

Experimental Protocols

1. Extraction

-

Conventional Solvent Extraction:

-

Objective: To extract this compound and other metabolites from the plant material.

-

Protocol:

-

Air-dry and pulverize the root or root bark of the selected Paeonia species.

-

Macerate or reflux the powdered plant material with 70% ethanol. The solid-to-solvent ratio can be optimized, with ratios from 1:5 to 1:15 (g/mL) being reported for related compounds.[6]

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

-

Ultrasound-Assisted Extraction (UAE):

-

Objective: To enhance the extraction efficiency and reduce extraction time.

-

Protocol:

-

Mix the powdered plant material with the extraction solvent (e.g., 62% ethanol).[7]

-

Subject the mixture to ultrasonication. Optimized parameters for related compounds include an ultrasonic time of 31 minutes, a temperature of 36°C, and a power of 420 W.[7]

-

Filter and concentrate the extract as described in the conventional method.

-

-

2. Purification

-

Column Chromatography:

-

Objective: To separate this compound from other co-extracted compounds.

-

Protocol:

-

Stationary Phase: Silica gel is a commonly used adsorbent.[8][9] Macroporous adsorption resins are also employed for preliminary purification.[7]

-

Sample Loading: The crude extract is typically dissolved in a minimal amount of a suitable solvent and loaded onto the pre-equilibrated column.

-

Mobile Phase (Elution): A gradient elution system is often used, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, a common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Final Purification: Fractions rich in this compound may be pooled, concentrated, and subjected to further purification steps like preparative HPLC for obtaining a highly pure compound.[10]

-

-

Experimental Workflow for Isolation and Purification

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer.

Apoptosis Induction via Caspase-3 Activation

A significant mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death, in cancer cells.[11][12] This process is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12]

The proposed signaling pathway is as follows:

Involvement in HIF-1, Rap1, and Cell Cycle Pathways

Network pharmacology and bioinformatics analyses have suggested that this compound's therapeutic effects, particularly in liver cancer, involve the modulation of the cell cycle, Hypoxia-Inducible Factor-1 (HIF-1), and Rap1 signaling pathways.[13]

-

HIF-1 Signaling Pathway: HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to hypoxic (low oxygen) conditions, which are often found in solid tumors.[14][15] By potentially modulating the HIF-1 pathway, this compound may interfere with tumor angiogenesis and metabolism.

-

Rap1 Signaling Pathway: Rap1 is a small GTPase that regulates various cellular processes, including cell adhesion, proliferation, and migration.[16] Dysregulation of the Rap1 pathway is implicated in cancer progression. This compound's interaction with this pathway could contribute to its anti-metastatic potential.

-

Cell Cycle Regulation: The ability of this compound to influence the cell cycle suggests it may halt the uncontrolled proliferation of cancer cells.

A conceptual diagram of these interconnected pathways is presented below:

Conclusion

This compound stands out as a promising natural product with well-defined anti-cancer properties. Its reliable sourcing from various Paeonia species, coupled with established, albeit optimizable, isolation and purification protocols, makes it an accessible compound for further research. The elucidation of its mechanisms of action, particularly its role in inducing apoptosis and modulating key cancer-related signaling pathways, provides a solid foundation for its potential development as a therapeutic agent. This technical guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]

- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Decoding the possible mechanism of action of this compound in combating Aflatoxin B1-induced liver cancer: an investigation using network pharmacology and bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. cusabio.com [cusabio.com]

Paeoniflorigenone and the Caspase-3 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorigenone (PFG), a monoterpene isolated from the root of Moutan Cortex (Paeonia suffruticosa), has emerged as a promising natural compound with selective cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth overview of the core mechanism of action of PFG, focusing on its role in the activation of the caspase-3 signaling pathway, a critical component of the apoptotic machinery. This document synthesizes available quantitative data, details key experimental protocols for investigating PFG's effects, and presents visual diagrams of the involved pathways and workflows to support further research and drug development efforts in oncology.

Introduction

Apoptosis, or programmed cell death, is a tightly regulated physiological process essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among them, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

This compound has been identified as a potent inducer of apoptosis in cancer cells. Notably, its cytotoxic effects appear to be selective for tumor cells, with minimal impact on normal cell lines. Research indicates that the pro-apoptotic activity of PFG is mediated through the activation of caspase-3. This is substantiated by findings that the effects of PFG can be abrogated by the pan-caspase inhibitor Z-VAD-FMK[1][2]. Understanding the precise mechanisms by which PFG activates the caspase-3 pathway is crucial for its development as a potential therapeutic agent.

Quantitative Data: Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and caspase-3 activation in various human cancer cell lines compared to a normal human cell line.

Table 1: Anti-proliferative Activity of this compound (PFG) in Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | PFG Concentration (µg/mL) | Inhibition Rate (%) |

| HL60 | Human promyelocytic leukemia | 10 | 55.3 ± 4.1 |

| 20 | 78.2 ± 5.3 | ||

| Jurkat | Human T-cell leukemia | 10 | 51.7 ± 3.8 |

| 20 | 71.5 ± 4.9 | ||

| HeLa | Human cervical cancer | 10 | 48.9 ± 3.5 |

| 20 | 65.4 ± 4.6 | ||

| TIG-1 | Normal human diploid fibroblast | 10 | 15.1 ± 2.1 |

| 20 | 25.6 ± 2.8 |

Data is presented as mean ± SD and is based on figures from Huang et al., 2017.

Table 2: Caspase-3 Activation by this compound (PFG) in Human Cancer and Normal Cell Lines

| Cell Line | PFG Concentration (µg/mL) | Caspase-3 Positive Cells (%) |

| HL60 | 10 | 45.2 ± 3.7 |

| 20 | 68.9 ± 5.1 | |

| Jurkat | 10 | 41.8 ± 3.3 |

| 20 | 62.1 ± 4.5 | |

| HeLa | 10 | 38.6 ± 3.1 |

| 20 | 55.4 ± 4.2 | |

| TIG-1 | 10 | 8.7 ± 1.5 |

| 20 | 12.3 ± 1.9 |

Data is presented as mean ± SD and is based on figures from Huang et al., 2017.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for PFG-induced apoptosis and a general workflow for its investigation.

Caption: this compound-induced caspase-3 activation pathway.

Caption: Experimental workflow for investigating PFG's pro-apoptotic effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the caspase-3 pathway.

Cell Culture and PFG Treatment

-

Cell Lines:

-

Human promyelocytic leukemia (HL60)

-

Human T-cell leukemia (Jurkat)

-

Human cervical cancer (HeLa)

-

Normal human diploid fibroblast (TIG-1)

-

-

Culture Conditions:

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

PFG Preparation and Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

The stock solution is diluted in culture medium to achieve the desired final concentrations (e.g., 10 µg/mL and 20 µg/mL). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for MTT assay, larger flasks for protein or DNA extraction) and allowed to adhere overnight before treatment with PFG for the specified duration (e.g., 24, 48, or 72 hours).

-

Cell Proliferation (MTT) Assay

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of PFG for 72 hours.

-

Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The inhibition rate is calculated as: (1 - [Absorbance of treated cells / Absorbance of control cells]) x 100%.

DNA Fragmentation Assay

-

Treat cells with PFG for the desired time.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

Centrifuge the lysate at 17,700 x g to separate fragmented DNA (supernatant) from intact chromatin (pellet).

-

Treat the supernatant with RNase A and then with Proteinase K.

-

Precipitate the DNA with isopropanol and 5 M NaCl.

-

Wash the DNA pellet with 70% ethanol and dissolve it in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Analyze the DNA fragments by electrophoresis on a 2% agarose gel containing ethidium bromide.

-

Visualize the DNA fragmentation pattern under UV light.

Caspase-3 Activity Assay

This protocol utilizes a cell-permeable fluorogenic substrate for caspase-3.

-

Treat cells with PFG for 24 hours.

-

Wash the cells with PBS and collect them by centrifugation.

-

Resuspend the cell pellet in PBS.

-

Add a cell-permeable caspase-3 substrate (e.g., NucView™ 488 Caspase-3 substrate) directly to the cell suspension according to the manufacturer's instructions.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Wash the cells with PBS.

-

Analyze the percentage of caspase-3-activated (fluorescent) cells using fluorescence microscopy or flow cytometry.

Western Blotting for Caspase-3 Cleavage

-

After treatment with PFG, harvest cells and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. A primary antibody against β-actin should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly supports the role of this compound as a selective inducer of apoptosis in cancer cells through the activation of the caspase-3 pathway. The quantitative data indicates a dose-dependent increase in cytotoxicity and caspase-3 activity in various cancer cell lines, with significantly less effect on normal cells. The detailed protocols provided herein offer a foundation for researchers to further elucidate the upstream regulators of PFG-induced caspase-3 activation and to explore its therapeutic potential in preclinical and clinical settings. Future investigations should focus on identifying the specific molecular targets of PFG that initiate the apoptotic cascade, which will be critical for optimizing its use as an anti-cancer agent.

References

The Therapeutic Potential of Paeoniflorigenone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorigenone, a monoterpene compound isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), has emerged as a promising natural product with a diverse range of pharmacological activities. Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, particularly in the realms of oncology, neuroprotection, and anti-inflammatory responses. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its therapeutic potential, with detailed summaries of quantitative data, experimental protocols, and the signaling pathways it modulates.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, primarily through the selective induction of apoptosis in various cancer cell lines and the inhibition of metastasis.

Induction of Apoptosis and Antiproliferative Effects

This compound exhibits a selective cytotoxic and antiproliferative effect on cancer cells while showing weaker cytotoxicity towards normal cell lines.[1] Studies have shown that it can induce apoptosis in human promyelocytic leukemia (HL-60), cervical cancer (HeLa), and T-cell leukemia (Jurkat) cells.[1] This apoptotic induction is mediated, at least in part, through the activation of caspase-3, a key executioner caspase.[1] The pro-apoptotic effects of this compound are significantly diminished in the presence of a pan-caspase inhibitor, Z-VAD-FMK, further underscoring the central role of the caspase cascade in its mechanism of action.[1]

Table 1: In Vitro Anti-Proliferative and Cytotoxic Effects of this compound

| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Citation |

| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 30 | 72 | Significant decrease in cell proliferation | [2] |

| HeLa | Human Cervical Cancer | MTT Assay | 30 | 72 | Significant decrease in cell proliferation | [2] |

| Jurkat | Human T-cell Leukemia | MTT Assay | 30 | 72 | Significant decrease in cell proliferation | [2] |

| TIG-1 | Human Diploid Fibroblast (Normal) | MTT Assay | 30 | 72 | Inhibition of proliferation | [2] |

| 3T3-L1 | Murine Adipocyte (Normal) | MTT Assay | 30 | 72 | Inhibition of proliferation | [2] |

| HL-60 | Human Promyelocytic Leukemia | Trypan Blue Exclusion | 1 - 30 | 72 | Dose-dependent increase in cytotoxicity | [2] |

| HeLa | Human Cervical Cancer | Trypan Blue Exclusion | 1 - 30 | 72 | Dose-dependent increase in cytotoxicity | [2] |

| Jurkat | Human T-cell Leukemia | Trypan Blue Exclusion | 1 - 30 | 72 | Dose-dependent increase in cytotoxicity | [2] |

| TIG-1 | Human Diploid Fibroblast (Normal) | Trypan Blue Exclusion | 1 - 30 | 72 | Weak cytotoxicity | [2] |

| 3T3-L1 | Murine Adipocyte (Normal) | Trypan Blue Exclusion | 1 - 30 | 72 | Weak cytotoxicity | [2] |

| Ovarian Cancer Cells | Human Ovarian Cancer | CCK-8 Assay | Not specified | 0 - 96 | Significant inhibition of cell proliferation | [3] |

Table 2: Effect of this compound on Caspase-3 Activity

| Cell Line | Concentration of this compound (µM) | Treatment Duration (h) | Effect on Caspase-3 Activity | Citation |

| HL-60 | 1, 3, 10, 30 | 24 | Marked increase in expression and activity | [1] |

| Jurkat | 1, 3, 10, 30 | 24 | Marked increase in expression and activity | [1] |

| HeLa | 1, 3, 10, 30 | 24 | Marked increase in expression and activity | [1] |

| TIG-1 | 1, 3, 10, 30 | 24 | No significant effect | [1] |

Inhibition of Metastasis in Ovarian Cancer

Recent studies have revealed that this compound can inhibit the metastasis of ovarian cancer cells.[3][4] This anti-metastatic effect is attributed to its ability to target the Mucin 1 (MUC1)/Wnt/β-catenin signaling pathway.[3][4] this compound has been shown to inhibit MUC1 promoter activity, leading to a decrease in MUC1 protein expression.[3][4] MUC1 is a transmembrane protein that is often overexpressed in various cancers and is associated with increased proliferation, metastasis, and epithelial-mesenchymal transition (EMT).[3] By downregulating MUC1, this compound effectively blocks the Wnt/β-catenin pathway, which in turn limits tumor cell invasion and migration.[3][4]

Neuroprotective Effects in Cerebral Ischemic Stroke

This compound has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemic stroke. Its mechanism of action in this context involves the suppression of oxidative stress and inflammation.

In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with this compound for three weeks resulted in improved nerve function and a reduction in inflammatory and oxidative stress markers.[5]

Table 3: Neuroprotective Effects of this compound in a Rat MCAO Model

| Parameter | MCAO Group | MCAO + this compound (HPA) Group | Effect of this compound | Citation |

| IL-6 Levels | Significantly increased | Significantly reduced | Anti-inflammatory | [5] |

| IL-1β Levels | Significantly increased | Significantly reduced | Anti-inflammatory | [5] |

| SOD Levels | Significantly decreased | Significantly increased | Antioxidant | [5] |

| GSH-Px Levels | Significantly decreased | Significantly increased | Antioxidant | [5] |

Potential in Hepatocellular Carcinoma

Network pharmacology and bioinformatics analyses have suggested a potential role for this compound in the treatment of Aflatoxin B1-induced hepatocellular carcinoma (HCC).[6][7] These computational studies have identified that this compound may exert its anti-cancer effects in HCC by modulating key signaling pathways, including the cell cycle, HIF-1, and Rap1 pathways.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the therapeutic potential of this compound.

Cell Viability and Proliferation Assays

MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cells (e.g., HL-60, HeLa, Jurkat, TIG-1, 3T3-L1) in 96-well plates at a density of 1 x 104 or 4 x 103 cells/well and culture overnight.[1]

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

-

Add a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate) to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Trypan Blue Dye Exclusion Assay This assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up.

-

Protocol:

-

Treat cells with this compound as described for the MTT assay.

-

Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Apoptosis Detection Assays

Hoechst 33342/Propidium Iodide (PI) Staining This double staining method is used to visualize nuclear morphology and differentiate between live, apoptotic, and necrotic cells. Hoechst 33342 is a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. PI is a red fluorescent dye that is membrane-impermeable and therefore only enters cells with a compromised membrane, such as late apoptotic and necrotic cells.

-

Protocol:

-

Culture and treat cells with this compound in a suitable culture vessel.

-

Add Hoechst 33342 solution to the culture medium to a final concentration of 5 µg/mL and incubate for 5-10 minutes at 37°C, protected from light.[8]

-

Add PI solution to a final concentration of 5 µg/mL and incubate for an additional 5 minutes.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope using appropriate filters for blue and red fluorescence. Live cells will show faint blue fluorescence, early apoptotic cells will show bright blue fluorescence, and late apoptotic/necrotic cells will show both blue and red/pink fluorescence.

-

In Vivo Models

Middle Cerebral Artery Occlusion (MCAO) Rat Model This is a widely used animal model to mimic ischemic stroke in humans.

-

Protocol:

-

Anesthetize the rats (e.g., with choral hydrate, 300 mg/kg, i.p.).[9]

-

Expose the bifurcation of the left common carotid artery.[9]

-

Introduce a monofilament nylon suture through the common carotid artery to occlude the right middle cerebral artery for a specific duration (e.g., 90 minutes).[9]

-

Withdraw the suture to allow for reperfusion.[9]

-

Administer this compound at the desired concentrations and time points (e.g., pretreatment for three weeks).[5]

-

Assess neurological deficits and collect brain tissue for further analysis (e.g., TTC staining, ELISA, qRT-PCR).

-

Biochemical Assays

Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is used to quantify the levels of specific proteins, such as cytokines, in biological samples.

-

Protocol (for inflammatory cytokines):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-rat IL-6 or IL-1β).

-

Block non-specific binding sites.

-

Add brain homogenate samples and standards to the wells and incubate.

-

Wash the wells and add a biotinylated detection antibody specific for the cytokine.

-

Wash the wells and add streptavidin-horseradish peroxidase (HRP).

-

Wash the wells and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) qRT-PCR is used to measure the gene expression levels of specific targets, such as oxidative stress markers.

-

Protocol (for oxidative stress markers):

-

Isolate total RNA from brain tissue.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using SYBR Green or a probe-based assay with specific primers for the genes of interest (e.g., SOD, GSH-Px) and a housekeeping gene for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

-

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways.

Caspase-3-Mediated Apoptosis

This compound induces apoptosis in cancer cells through the activation of caspase-3. The exact upstream events leading to caspase-3 activation by this compound are still under investigation but likely involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or both.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits ovarian cancer metastasis through targeting the MUC1/Wnt/β‑catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioinformatics analysis and experimental validation revealed that this compound effectively mitigates cerebral ischemic stroke by suppressing oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the possible mechanism of action of this compound in combating Aflatoxin B1-induced liver cancer: an investigation using network pharmacology and bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paeoniflorin Protects against Ischemia-Induced Brain Damages in Rats via Inhibiting MAPKs/NF-κB-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

Paeoniflorigenone: A Modulator of the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeoniflorigenone (PFG), a monoterpene compound isolated from Paeoniae Radix Rubra, is emerging as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of PFG's effects on the tumor microenvironment (TME). While research directly on PFG is still developing, existing studies, particularly in ovarian cancer, demonstrate its potent anti-proliferative, anti-metastatic, and pro-apoptotic activities. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts. A significant portion of the mechanistic insights into the TME is drawn from studies on the structurally related compound, paeoniflorin, highlighting areas ripe for further investigation specifically with PFG.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively drive tumor progression, metastasis, and therapeutic resistance. Key components of the TME include tumor-associated macrophages (TAMs), cancer-associated fibroblasts (CAFs), and the intricate network of blood vessels that support tumor growth. This compound has demonstrated the ability to modulate the behavior of cancer cells directly. This guide delves into the experimental evidence for PFG's anti-tumor activities and explores its potential to influence the broader TME, offering a foundation for future preclinical and clinical investigations.

Data Presentation: Quantitative Effects of this compound

Quantitative data from in vitro studies are crucial for understanding the potency and dose-dependent effects of PFG. The following tables summarize the available data on its impact on cancer cell viability and migration.

Table 1: IC50 Values of this compound on Ovarian Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Citation |

| SKOV3 | Ovarian Cancer | 24 | 10.79 | [1] |

| A2780 | Ovarian Cancer | 24 | 3.845 | [1] |

Note: Further research is required to establish IC50 values for a broader range of cancer cell lines.

Table 2: Quantitative Analysis of this compound's Effect on Ovarian Cancer Cell Migration and Invasion

| Cell Line | Assay | PFG Concentration (µM) | Percentage Inhibition of Migration (%) | Percentage Inhibition of Invasion (%) | Citation |

| SKOV3 | Transwell | 0.5 | Data not quantified | Data not quantified | [1] |

| 1 | Data not quantified | Data not quantified | [1] | ||

| 2 | Data not quantified | Data not quantified | [1] | ||

| A2780 | Transwell | 0.5 | Data not quantified | Data not quantified | [1] |

| 1 | Data not quantified | Data not quantified | [1] | ||

| 2 | Data not quantified | Data not quantified | [1] |

Note: While the study demonstrated a significant dose-dependent inhibition, the percentage of inhibition was not explicitly quantified. The publication's figures show a clear reduction in migrated and invaded cells with increasing PFG concentration.[1]

Core Mechanisms of Action and Signaling Pathways

PFG exerts its anti-tumor effects through the modulation of key signaling pathways. The most well-documented pathway for PFG is the MUC1/Wnt/β-catenin axis. Additionally, computational studies suggest the involvement of the HIF-1 and Rap1 pathways, although these require experimental validation.

MUC1/Wnt/β-catenin Signaling Pathway

In ovarian cancer, PFG has been shown to directly target Mucin 1 (MUC1), a protein highly expressed in many tumors and associated with proliferation and metastasis.[1][2] By inhibiting MUC1, PFG initiates a cascade that leads to the downregulation of the Wnt/β-catenin signaling pathway. This, in turn, suppresses the expression of downstream targets like MMP9, which are crucial for cell migration and invasion.[1]

PFG inhibits the MUC1/Wnt/β-catenin pathway.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway (Putative)

A network pharmacology study has suggested that PFG may target the HIF-1 signaling pathway in hepatocellular carcinoma.[3] HIF-1 is a key transcription factor that enables tumor cells to adapt to hypoxic conditions by promoting angiogenesis and metabolic reprogramming. Experimental studies on the related compound, paeoniflorin, have shown that it can inhibit HIF-1α expression, thereby suppressing hypoxia-induced epithelial-mesenchymal transition (EMT) and angiogenesis.[4][5] Direct experimental validation of PFG's effect on the HIF-1 pathway is needed.

Putative inhibition of the HIF-1α signaling pathway by PFG.

Rap1 Signaling Pathway (Putative)

The same network pharmacology study also identified the Rap1 signaling pathway as a potential target of PFG in liver cancer.[3] Rap1, a small GTPase, is involved in regulating cell adhesion, migration, and proliferation. Dysregulation of Rap1 signaling is implicated in tumor progression and metastasis. Further experimental studies are required to confirm the modulatory effect of PFG on this pathway.

References

- 1. Unique immunomodulatory effect of paeoniflorin on type I and II macrophages activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paeoniflorin Promotes Angiogenesis in A Vascular Insufficiency Model of Zebrafish in vivo and in Human Umbilical Vein Endothelial Cells in vitro-中华中医药学会期刊集群 [tcmjc.com]

- 3. Paeoniflorin suppresses kidney inflammation by regulating macrophage polarization via KLF4-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paeoniflorin prevents hypoxia-induced epithelial–mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paeoniflorin Coordinates Macrophage Polarization and Mitigates Liver Inflammation and Fibrogenesis by Targeting the NF-[Formula: see text]B/HIF-1α Pathway in CCl4-Induced Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Paeoniflorigenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorigenone (PFG), a monoterpene isolated from Paeoniae Radix, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing research on the anti-inflammatory effects of PFG, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. This document aims to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound in inflammation-related pathologies.

Introduction

For centuries, Paeoniae Radix has been a cornerstone in traditional medicine for treating inflammatory conditions such as arthritis[1]. While much of the therapeutic efficacy has been attributed to paeoniflorin, recent investigations have shed light on the anti-inflammatory activities of its aglycone, this compound (PFG)[1]. PFG, a monoterpene, exhibits significant potential in modulating key inflammatory pathways and presents a promising avenue for the development of novel anti-inflammatory agents[1][2][3]. This guide synthesizes the current understanding of PFG's anti-inflammatory effects, detailing its impact on cellular and animal models of inflammation.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative look at its efficacy.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | PFG Concentration | Measured Parameter | % Inhibition / Effect | Reference |

| Macrophages | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) Production | Dose-dependent inhibition (P<0.05) | [1][4] |

Note: Specific concentrations and corresponding percentage of inhibition were not detailed in the available abstract.

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Model | PFG Dosage | Measured Parameter | Outcome | Reference |

| Mice | Candida albicans cell wall (CACW) induced septic arthritis | 25 or 50 mg/kg | Footpad swelling | Reduced footpad swelling (P<0.05) | [1][4] |

| Mice | Candida albicans cell wall (CACW) induced septic arthritis | 25 or 50 mg/kg | T-cell proliferation | Suppression of T-cell proliferation | [1] |

| MCAO Rats | Ischemic Stroke | 30 mg/kg (Oral) | IL-6, IL-1β | Significant reduction (p < 0.05) | [5] |

| MCAO Rats | Ischemic Stroke | 30 mg/kg (Oral) | SOD, GSH-Px | Significant increase | [5] |

Key Signaling Pathways in this compound's Anti-Inflammatory Action

Research indicates that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is suggested to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including ERK, JNK, and p38, which, upon activation, lead to the expression of inflammatory mediators. This compound has been shown to suppress the phosphorylation of key MAPK proteins, thus mitigating the inflammatory response.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture and incubating for a further 24 hours.

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control group.

In Vivo: Candida albicans-Induced Septic Arthritis in Mice

-

Animal Model: Male BALB/c mice are typically used.

-

Induction of Arthritis: Septic arthritis is induced by a footpad injection of an emulsion containing Candida albicans cell wall (CACW) and Complete Freund's Adjuvant (CFA) on Day 0[1].

-

Treatment Protocol: this compound (at doses of 0.5 or 1 mg/mouse, equivalent to 25 or 50 mg/kg of body weight) is administered to the mice on Day 3, 6, and 9 post-induction[1].

-

Assessment of Arthritis: The severity of arthritis is assessed by scoring the footpads for signs of inflammation, such as swelling and redness. Footpad thickness can be measured using a caliper.

-

Histological Analysis: At the end of the experiment, footpad tissues can be collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration and tissue damage.

In Vivo: Carrageenan-Induced Paw Edema

While not explicitly detailed for this compound in the search results, this is a standard model for assessing anti-inflammatory activity and the protocol would likely be as follows:

-

Animal Model: Rats or mice are used.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals[6].

-

Treatment: this compound would be administered (e.g., orally or intraperitoneally) at various doses prior to the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer[7]. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, likely through the modulation of the NF-κB and MAPK signaling pathways, underscores its therapeutic potential. The in vivo data further supports its efficacy in attenuating inflammation in animal models of arthritis and ischemic stroke.

Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. More extensive dose-response studies are required to establish optimal therapeutic concentrations. Furthermore, investigations into the pharmacokinetics and safety profile of this compound are crucial for its translation into clinical applications. The development of more bioavailable derivatives could also enhance its therapeutic efficacy. Overall, this compound represents a valuable lead compound for the development of new and effective anti-inflammatory therapies.

References

- 1. Anti-inflammatory Effect of this compound Isolated from Paeoniae Radix -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the Anti-Inflammatory Compound, this compound, in Radix Paeoniae Alba for the Treatment of Polycystic Ovary Syndrome Through Network Pharmacology and Molecular Docking | Semantic Scholar [semanticscholar.org]

- 4. Anti-inflammatory Effect of this compound Isolated from Paeoniae Radix [test-psk.inforang.com]

- 5. Bioinformatics analysis and experimental validation revealed that this compound effectively mitigates cerebral ischemic stroke by suppressing oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Paeoniflorigenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorigenone, a monoterpene isolated from Moutan Cortex, the root bark of Paeonia suffruticosa, has garnered interest for its diverse pharmacological activities, including anti-inflammatory and potential antioxidant effects.[1] This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant properties of this compound. While direct quantitative data on its radical scavenging activities remain limited in publicly available literature, this document consolidates existing qualitative evidence, outlines standardized experimental protocols for assessing antioxidant capacity, and explores potential mechanistic pathways, such as the Nrf2 signaling cascade. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phytochemicals with antioxidant properties are of significant interest as potential therapeutic agents to mitigate oxidative damage. This compound (PFG) is a bioactive compound that has been investigated for its anti-inflammatory and cytoprotective effects.[1] Emerging research suggests that its therapeutic benefits may be, in part, attributable to its ability to modulate oxidative stress.[1]

In Vitro Antioxidant Activity of this compound

Direct measurement of the radical scavenging activity of this compound through common assays such as DPPH and ABTS is not extensively reported in the available scientific literature. However, studies on related compounds and extracts from Paeonia species suggest a potential for antioxidant effects.

Radical Scavenging Assays: Data Summary

The following table summarizes the available data on the in vitro antioxidant activity of this compound. It is important to note the current gaps in the literature regarding specific IC50 values for common radical scavenging assays.

| Assay | Test System | Key Findings | IC50 Value | Reference |

| DPPH Radical Scavenging | Chemical Assay | Data not available in searched literature. | Not Reported | N/A |

| ABTS Radical Scavenging | Chemical Assay | Data not available in searched literature. | Not Reported | N/A |

| Intracellular ROS Reduction | Cellular Assay | This compound has been shown to protect neuronal cells against H₂O₂-induced cytotoxicity. | Not Reported | [1] |

Note: The absence of reported IC50 values presents a significant knowledge gap and a key area for future research into the direct antioxidant capacity of this compound.

Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research, this section provides detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.